Technical Monograph: (4-Bromo-phenylsulfanyl)-acetic acid
Technical Monograph: (4-Bromo-phenylsulfanyl)-acetic acid
Executive Summary
(4-Bromo-phenylsulfanyl)-acetic acid (CAS 3406-76-6) is a bifunctional organosulfur intermediate critical to the development of metabolic therapeutics and advanced materials.[1] Structurally, it possesses two distinct reactive "handles": a carboxylic acid tail and an aryl bromide head. This dual functionality makes it a linchpin in the synthesis of PPAR
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and its strategic utility in medicinal chemistry.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
The compound is an arylthioacetic acid derivative. Its lipophilicity (LogP ~2.[2]3) allows for membrane permeability, while the carboxylic acid ensures solubility in basic aqueous media, facilitating extraction and purification.
Table 1: Physiochemical Specifications
| Property | Value / Description | Source Validation |
| IUPAC Name | 2-[(4-Bromophenyl)sulfanyl]acetic acid | Standard Nomenclature |
| Molecular Formula | Calculated | |
| Molecular Weight | 247.11 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 114 – 116 °C | [1][2] |
| Boiling Point | ~326 °C (Predicted at 760 mmHg) | [1] |
| pKa | ~3.5 – 3.8 (Carboxylic acid) | Predicted (Analog based) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Low in Water (<1 g/L) | [1] |
| SMILES | OC(=O)CSC1=CC=C(Br)C=C1 | Structural Data |
Synthetic Methodologies
The most robust route to CAS 3406-76-6 is the Williamson-type S-alkylation of 4-bromothiophenol with chloroacetic acid under basic conditions. This method is preferred over diazotization routes due to higher yields and cleaner workup profiles.
Protocol A: S-Alkylation (Standard Operating Procedure)
Reaction Logic:
The thiolate anion is a powerful nucleophile (
Reagents:
-
4-Bromothiophenol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: Water (or Water/Ethanol 1:1 mixture for better solubility)
Step-by-Step Workflow:
-
Deprotonation: Dissolve 4-bromothiophenol in 10% aqueous NaOH (2.5 eq) at 0°C under an inert atmosphere (
). Why? Oxygen promotes the oxidation of thiols to disulfides (Ar-S-S-Ar), a major impurity. -
Addition: Dropwise add a solution of chloroacetic acid (dissolved in water/base) to the thiolate solution. Maintain temperature <20°C.
-
Reflux: Warm the mixture to reflux (80-100°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Acidification: Cool to room temperature. Acidify carefully with conc. HCl to pH ~1. The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene/Hexane to remove traces of disulfide.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic flow for the S-alkylation of 4-bromothiophenol.
Medicinal Chemistry Applications
This compound is not merely a reagent; it is a "privileged scaffold" in drug discovery, particularly for metabolic targets.
A. PPAR
Agonists (Metabolic Syndrome)
The thioacetic acid moiety (
-
Mechanism: The carboxylate forms hydrogen bonds with the Tyr473 residue in the PPAR Ligand Binding Domain (LBD).
-
Role of CAS 3406-76-6: It serves as the "Head + Linker" fragment. The bromine atom at the 4-position is used to attach a hydrophobic "Tail" via cross-coupling, which is necessary to fill the deep hydrophobic pocket of the receptor [3][4].
B. Divergent Synthesis Utility
The molecule allows for Orthogonal Functionalization . You can modify the carboxylic acid without touching the bromide, and vice versa.
-
Suzuki-Miyaura Coupling (The Bromide Handle):
-
Reacts with aryl boronic acids to create biaryl systems.
-
Catalyst:
or .
-
-
Amide Coupling (The Acid Handle):
-
Reacts with amines to form amides (common in peptidomimetics).
-
Reagents: EDC/HOBt or HATU.
-
Visualization: Divergent Chemical Utility
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Carboxylic Acid handles.
Handling, Stability & Safety
-
Hazard Classification: Irritant (Skin/Eye). H315, H319, H335.
-
Storage: Store at room temperature (15-25°C). Keep container tightly closed.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents (converts sulfide to sulfoxide/sulfone).
-
Odor: Like most organosulfur compounds, it may have a slight unpleasant odor (mercaptan-like).[3] Work in a fume hood.
References
-
The Good Scents Company. (2023). 4-bromophenyl acetic acid and related thio-analogs: Physicochemical Data. Retrieved from
-
ChemicalBook. (2024).[4] Product Properties: (4-Bromophenylthio)acetic acid.[1][5][4] Retrieved from
-
Evans, K. A., et al. (2011).[6] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[6] (Contextual reference for thio-analog utility in PPAR research).
- Xu, H. E., et al. (2001). "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences, 98(24), 13919-13924. (Foundational mechanism of Acid-Head group binding).
Sources
- 1. Acetic acid,2-[(4-bromophenyl)thio]-;3406-76-6 [axsyn.com]
- 2. 4-bromophenyl acetic acid, 1878-68-8 [thegoodscentscompany.com]
- 3. guidechem.com [guidechem.com]
- 4. 3406-76-6,2-[(4-Bromophenyl)thio]acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3406-76-6|2-((4-Bromophenyl)thio)acetic acid|BLD Pharm [bldpharm.com]
- 6. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
